2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative with the molecular formula C20H25N3O4 and a molecular weight of 371.437.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of new drugs and materials.
Biology: It has shown potential in biological studies due to its unique chemical structure.
Medicine: The compound is being explored for its pharmacological properties, including antihypertensive, platelet aggregation inhibitory, and cardiotonic activities.
Mechanism of Action
The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its binding to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
ABT-963:
Other Pyridazinones: Various pyridazinone derivatives have been studied for their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.
Uniqueness
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one stands out due to its unique chemical structure, which allows for easy functionalization and diverse pharmacological activities
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-15-7-9-18(27-2)16(13-15)17-8-10-19(24)23(21-17)14-20(25)22-11-5-3-4-6-12-22/h7-10,13H,3-6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWWQCAYAHSHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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